Snv8XM36Y8

Description

Snv8XM36Y8 (research code name; CAS 1046861-20-4) is an organoboron compound with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol. It belongs to the arylboronic acid family, characterized by a benzene ring substituted with bromine, chlorine, and boronic acid functional groups. Key physicochemical properties include:

- LogP (octanol-water partition coefficient): 2.15 (XLOGP3), 0.78 (WLOGP) .

- Solubility: 0.24 mg/mL in water, categorized as "soluble" .

- Synthetic accessibility: Score of 2.07, suggesting straightforward synthesis under standard laboratory conditions .

Synthesis Method: this compound is synthesized via a palladium-catalyzed cross-coupling reaction using (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride as a catalyst, potassium phosphate as a base, and a tetrahydrofuran/water solvent system at 75°C for 1.33 hours .

Properties

CAS No. |

952006-71-2 |

|---|---|

Molecular Formula |

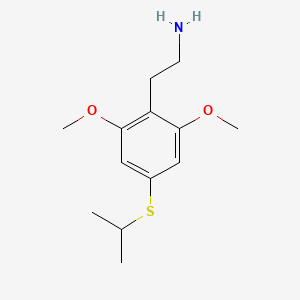

C13H21NO2S |

Molecular Weight |

255.38 g/mol |

IUPAC Name |

2-(2,6-dimethoxy-4-propan-2-ylsulfanylphenyl)ethanamine |

InChI |

InChI=1S/C13H21NO2S/c1-9(2)17-10-7-12(15-3)11(5-6-14)13(8-10)16-4/h7-9H,5-6,14H2,1-4H3 |

InChI Key |

UMQKLDOKCOSGCS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)SC1=CC(=C(C(=C1)OC)CCN)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dimethoxy-4-(isopropylthio)phenethylamine involves several steps. The starting material is typically 2,6-dimethoxyphenol, which undergoes a series of reactions including sulfonation, nitration, and reduction to yield the final product. The reaction conditions often involve the use of strong acids and bases, as well as high temperatures to facilitate the reactions.

Industrial Production Methods

Industrial production of 2,6-dimethoxy-4-(isopropylthio)phenethylamine is typically carried out in large-scale chemical reactors. The process involves the same basic steps as the laboratory synthesis but is optimized for efficiency and yield. This includes the use of continuous flow reactors and automated control systems to maintain precise reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2,6-dimethoxy-4-(isopropylthio)phenethylamine undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form various quinones and other oxidation products.

Reduction: Reduction reactions can convert it into different amines and other reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxy and isopropylthio groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as potassium permanganate and chromium trioxide.

Reducing agents: Such as lithium aluminum hydride and sodium borohydride.

Nucleophiles: Such as amines and thiols.

Major Products Formed

The major products formed from these reactions include various substituted phenethylamines, quinones, and other derivatives .

Scientific Research Applications

2,6-dimethoxy-4-(isopropylthio)phenethylamine has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of other psychoactive compounds.

Biology: It is studied for its effects on neurotransmitter systems and potential therapeutic applications.

Medicine: Research is ongoing into its potential use in treating certain psychiatric disorders.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,6-dimethoxy-4-(isopropylthio)phenethylamine involves its interaction with neurotransmitter systems in the brain. It primarily acts as a serotonin receptor agonist, which leads to altered perception and mood. The compound also affects dopamine and norepinephrine systems, contributing to its stimulant effects .

Comparison with Similar Compounds

Compound A: (3-Bromo-5-chlorophenyl)boronic Acid

Compound B: 4-Chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine

- Molecular formula: C₉H₁₀ClN₃

- Molecular weight: 195.65 g/mol

- Similarity to this compound: 0.71 (functional similarity score) .

Physicochemical Properties Comparison

Key Findings:

- Compound A exhibits higher hydrophobicity (LogP = 2.20) and slightly better solubility than this compound, likely due to the absence of steric hindrance from the benzene ring .

- Compound B, a heterocyclic triazine derivative, demonstrates superior bioavailability (0.85) and solubility (1.15 mg/mL), attributed to its nitrogen-rich aromatic system enhancing hydrogen bonding with aqueous media .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.